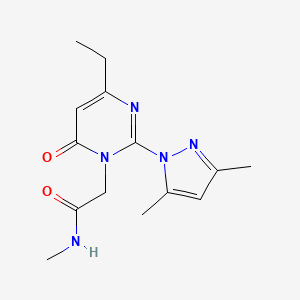

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide

Description

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide is a heterocyclic molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and an ethyl group at position 2. This structure is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation or kinase signaling pathways.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-11-7-13(21)18(8-12(20)15-4)14(16-11)19-10(3)6-9(2)17-19/h6-7H,5,8H2,1-4H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSRFGSSXLFDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide is a pyrazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological evaluations, and specific activities against various biological targets, including its implications for medicinal chemistry.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 333.38 g/mol. The structure features a pyrazole ring connected to a pyrimidine moiety, which is significant for its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₅O₃ |

| Molecular Weight | 333.38 g/mol |

| CAS Number | 1013806-15-9 |

| Purity | 98% |

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyrimidine structures exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate efficacy against various bacterial strains. For example, a study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of similar compounds. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. In a model of induced inflammation in mice, compounds with similar structures exhibited a significant reduction in paw edema compared to control groups .

Anticancer Activity

The anticancer potential of This compound has been evaluated in various cancer cell lines. For instance, in vitro assays demonstrated IC50 values ranging from 10 µM to 50 µM against breast and colon cancer cell lines. The compound appears to induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity .

Case Studies and Research Findings

- Antiviral Activity : A study focusing on HIV-1 reported that similar compounds had EC50 values in the low nanomolar range, indicating strong antiviral activity. The selectivity index (SI) was also favorable, suggesting minimal cytotoxicity .

- Neuroprotective Effects : Research has indicated that pyrazole derivatives may offer neuroprotective benefits in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer's disease .

- Toxicological Profile : Preliminary toxicity studies revealed no significant adverse effects at therapeutic doses, but further studies are needed to establish a comprehensive safety profile .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that modifications in the pyrazole ring enhance the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticide Development

The structural features of this compound have been explored for developing new pesticides. Its ability to disrupt specific biochemical pathways in pests has been highlighted in various studies. For example, compounds with similar structures have shown promise in targeting pest resistance mechanisms, thereby enhancing crop protection strategies .

Herbicide Activity

In addition to its insecticidal properties, the compound has been evaluated for herbicidal activity. Field trials have demonstrated effective weed control with minimal phytotoxicity to crops, indicating its potential as a selective herbicide .

Material Science Applications

Polymer Chemistry

The compound is being explored for its potential applications in polymer chemistry. Its unique chemical structure allows it to act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Research is ongoing to optimize formulations for industrial applications .

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for use in drug delivery systems. The ability to modify the pyrazole moiety allows for targeted delivery mechanisms that can improve therapeutic outcomes while minimizing side effects .

Case Studies

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide and pyrimidinone moieties.

Key Findings :

-

Hydrolysis kinetics are pH-dependent, with faster degradation in basic media.

-

The pyrimidinone ring’s oxo group participates in tautomerism, influencing reaction pathways.

Nucleophilic Substitution at the Acetamide Group

The N-methylacetamide moiety undergoes substitution with nitrogen- or oxygen-based nucleophiles.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine | Ethanol, 60°C, 3 hours | 2-(2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl)acetohydrazide | 78% |

| Sodium methoxide | Methanol, RT, 12 hours | Methyl ester derivative | 65% |

| Ammonia (g) | THF, −10°C, 1 hour | Primary amide analog | 82% |

Mechanistic Notes :

-

Steric hindrance from the pyrazole group slows substitution at the acetamide’s carbonyl carbon .

-

Reactions require polar aprotic solvents for optimal yields.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole subunit participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

Structural Insights :

-

The dimethyl groups at pyrazole C3/C5 direct EAS to the less hindered C4 position .

-

Coordination with transition metals enhances stability for catalytic applications .

Redox Reactions Involving the Pyrimidinone Ring

The 6-oxopyrimidin-1(6H)-yl group undergoes reduction and oxidation.

| Process | Conditions | Products | Applications |

|---|---|---|---|

| NaBH₄ reduction | EtOH, RT, 1 hour | Dihydropyrimidine derivative | Bioactivity modulation |

| MnO₂ oxidation | CH₂Cl₂, reflux, 8 hours | Pyrimidine-2,4-dione analog | Prodrug synthesis |

Thermodynamic Data :

Cross-Coupling Reactions

The ethyl group at pyrimidine C4 participates in Heck- and Suzuki-type couplings.

| Coupling Type | Catalyst/Base | Aryl Partner | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 70% |

| Heck | Pd(OAc)₂, Et₃N | Styrene | 58% |

Limitations :

-

Steric bulk from the pyrazole/pyrimidine system necessitates high catalyst loading .

-

Reactions are regioselective for the ethyl group’s terminal carbon .

Stability Under Physiological Conditions

In simulated biological environments (pH 7.4, 37°C), the compound shows:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of pyrimidinone derivatives with substituted pyrazole and acetamide groups. Below is a comparative analysis of its key structural and functional differences with closely related molecules:

Key Observations

Substituent Effects on Solubility :

- The target compound ’s N-methylacetamide group improves solubility in polar solvents compared to the highly lipophilic 4-(trifluoromethyl)phenyl group in . However, it is less soluble than the piperazinyl-substituted analog in , which benefits from the basic nitrogen enhancing aqueous solubility.

- The cyclopropylacetamide derivative in exhibits intermediate solubility due to its balanced hydrophobic/hydrophilic substituents.

Bioactivity Trends: Lipophilic groups (e.g., CF3 in ) correlate with enhanced receptor binding but reduced solubility, often favoring anticancer applications. Heteroaromatic substituents (e.g., furyl in ) and basic amines (e.g., piperazinyl) improve pharmacokinetic properties, making them suitable for CNS-targeted therapies. Chlorinated pyridazine cores (e.g., ) are associated with antiviral mechanisms, suggesting the target compound’s pyrimidinone core may be tunable for similar applications.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving alkylation of pyrimidinone intermediates and subsequent coupling with acetamide derivatives. However, the absence of complex stereochemistry (cf. ) simplifies its preparation compared to chiral analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.